![molecular formula C25H25N3O2S2 B2401059 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1261016-26-5](/img/structure/B2401059.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
One significant area of research involves the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, compounds have been designed to target these enzymes simultaneously, offering a potent inhibitory effect which is crucial for cancer treatment strategies. Such compounds, including those structurally similar to the one , have demonstrated high potency against human TS and DHFR, indicating their potential as effective anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another research avenue explores the antimicrobial activity of novel derivatives, including pyrimidine-triazole compounds synthesized from related molecular structures. These compounds have been tested against various bacterial and fungal strains, showing promising results that contribute to the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Activity
The synthesis and evaluation of new derivatives for antitumor activity have also been a significant area of focus. Research into compounds with a thieno[3,2-d]pyrimidine and thienotriazolopyrimidine backbone, similar to the chemical structure , has demonstrated potent anticancer activity across various human cancer cell lines. This indicates the potential application of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Crystallographic Studies
Crystallographic studies of related compounds provide insights into the molecular geometry, intermolecular interactions, and potential binding mechanisms of these molecules. Such structural analyses are fundamental in understanding how these compounds interact with their biological targets, aiding in the rational design of new drugs (Subasri et al., 2017).
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-14-8-15(2)12-19(11-14)28-24(30)23-20(6-7-31-23)26-25(28)32-13-21(29)27-22-17(4)9-16(3)10-18(22)5/h6-12H,13H2,1-5H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXTTNXZUZASM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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